1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine
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Overview
Description
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a bicyclo[2.1.1]hexane core, which is known for its rigidity and strain, making it an intriguing subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient and modular construction of the bicyclic core. The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for specialized photochemical equipment. advancements in photochemistry and the development of more efficient and scalable synthetic routes have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine exerts its effects is primarily through its interaction with specific molecular targets. The rigid and strained structure of the compound allows it to fit into binding sites that are otherwise inaccessible to more flexible molecules. This unique interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a bioisostere for phenyl groups.
Bicyclo[2.2.1]heptane: Another rigid bicyclic compound with applications in medicinal chemistry.
Uniqueness
1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine stands out due to its unique combination of an aminomethyl group and a methyl group on the bicyclic core. This specific arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C7H14N2O/c1-5-7(9)2-6(3-7,4-8)10-5/h5H,2-4,8-9H2,1H3 |
InChI Key |
BQLKPBGRHVTMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CC(C2)(O1)CN)N |
Origin of Product |
United States |
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